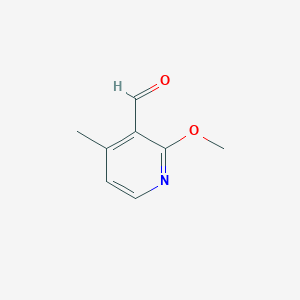

2-Methoxy-4-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIUITTZQLGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Methylnicotinaldehyde and Its Structural Analogs

Modern Approaches to Regioselective Functionalization of Nicotinaldehyde Systems

The precise introduction of functional groups onto the pyridine (B92270) core of nicotinaldehyde derivatives presents a synthetic challenge due to the electronic nature of the ring and the directing effects of the existing substituents. Overcoming these challenges has led to the development of sophisticated catalytic systems that enable regioselective functionalization.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. Transition metal catalysis has emerged as a powerful tool for achieving this transformation on pyridine rings with high efficiency and selectivity. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. wikipedia.org This reaction has been successfully applied to the synthesis of functionalized pyridines. rsc.org For instance, the coupling of a halogenated nicotinaldehyde derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base can introduce a methyl group or other carbon-based substituents at a specific position. yonedalabs.com The reaction mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com The choice of ligands for the palladium catalyst is critical and can significantly influence the reaction's efficiency and selectivity, especially when dealing with the potentially coordinating nitrogen atom of the pyridine ring. organic-chemistry.org

The versatility of the Suzuki-Miyaura reaction allows for the coupling of various organoboron reagents, enabling the synthesis of a wide array of structural analogs of 2-methoxy-4-methylnicotinaldehyde. For example, by using different aryl or alkyl boronic acids, a range of substituted nicotinaldehydes can be prepared. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and regioselectivity. yonedalabs.comorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Pyridine Scaffolds

| Halogenated Pyridine | Boronic Acid/Ester | Palladium Catalyst/Ligand | Product | Yield |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(PPh3)4 | 2-Phenylpyridine | High |

| 3-Bromopyridine | 4-Methylphenylboronic acid | PdCl2(dppf) | 3-(4-Methylphenyl)pyridine | Good |

| 4-Iodopyridine | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | 4-Vinylpyridine | Excellent |

| 2-Chloro-3-aminopyridine | 2-Methoxyphenylboronic acid | Pd(OAc)2/dialkylbiphenylphosphino ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% organic-chemistry.org |

While palladium catalysis is dominant, other transition metals like nickel and iron have been explored as catalysts for cross-coupling reactions on pyridine rings. nih.gov Nickel catalysts, for example, can be a more cost-effective alternative to palladium and can exhibit unique reactivity patterns. Iron-catalyzed cross-coupling reactions are also gaining attention as a more sustainable approach. These alternative methods often require different ligand systems and reaction conditions to achieve optimal results. For instance, nickel-catalyzed Kumada coupling, which utilizes a Grignard reagent as the nucleophile, can be an effective method for aryl-aryl bond formation. The choice of the transition metal can influence the regioselectivity and functional group tolerance of the reaction.

Direct C-H Activation and Functionalization of Pyridine Rings

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridine rings, as it avoids the need for pre-functionalized starting materials like organohalides. rsc.org This approach involves the direct cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. eurekaselect.combeilstein-journals.org

For nicotinaldehyde systems, directing groups can be employed to achieve regioselective C-H activation at specific positions. The aldehyde group itself, or a derivative thereof, can potentially act as a directing group to guide the catalyst to a specific C-H bond. However, the coordinating ability of the pyridine nitrogen can pose a challenge, sometimes hindering the desired C-H activation. eurekaselect.com Strategies to overcome this include the use of N-oxide derivatives or transient directing groups. eurekaselect.comnih.gov For example, a Pd-catalyzed diarylation of pyridines has been developed using a transient activator strategy, where an in situ generated N-methylpyridinium salt undergoes arylation at the 2- and 6-positions. nih.govacs.org

The regioselectivity of C-H functionalization can be influenced by various factors, including the electronic and steric properties of the substituents on the pyridine ring, the nature of the catalyst, and the reaction conditions. nih.gov For instance, iridium-catalyzed C-H alkylation and palladium-catalyzed C3-selective arylation of pyridines have been reported. beilstein-journals.org

Multicomponent Reaction Strategies Incorporating Nicotinaldehyde Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to building molecular complexity. nih.gov These reactions are characterized by high atom economy and operational simplicity.

Condensation Reactions for Imine Formation (e.g., Schiff Bases)

A common and synthetically useful multicomponent reaction involving aldehydes is the formation of imines, also known as Schiff bases. wikipedia.org This reaction involves the condensation of an aldehyde, such as a nicotinaldehyde derivative, with a primary amine. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. wikipedia.org

The formation of Schiff bases from nicotinaldehyde derivatives can be a key step in the synthesis of more complex molecules. For example, the resulting imine can undergo further reactions, such as cyclizations or additions, to generate diverse heterocyclic scaffolds. The reactivity of the imine is influenced by the substituents on both the pyridine ring and the former amine. These Schiff bases can also act as important ligands in coordination chemistry. wikipedia.orgnih.gov

Table 2: Examples of Schiff Base Formation from Substituted Aldehydes and Amines

| Aldehyde | Amine | Product (Schiff Base) | Reaction Conditions |

|---|---|---|---|

| Benzaldehyde | Aniline | N-Benzylideneaniline | Methanol (B129727), room temperature |

| Salicylaldehyde | Ethylenediamine | Salen ligand | Ethanol, reflux |

| 4,4'-Oxydianiline | o-Vanillin | (E,E)-N,N'-(oxybis(4,1-phenylene))bis(1-(2-hydroxy-3-methoxyphenyl)methanimine) | Methanol, room temperature wikipedia.org |

| Nicotinaldehyde | p-Toluidine | N-(Pyridin-3-ylmethylene)-4-methylaniline | Ethanol, catalytic acid |

One-Pot Syntheses of Complex Heterocyclic Scaffolds

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. ikm.org.mynih.gov This approach is particularly valuable for constructing complex heterocyclic scaffolds like those found in substituted pyridines.

Several established named reactions are employed for pyridine ring formation, often as multi-component reactions (MCRs) where simple precursors are combined to build the final heterocyclic structure. acsgcipr.org These include the Hantzsch, Guareschi–Thorpe, Bohlmann–Rahtz, and Kröhnke reactions. acsgcipr.org The Bohlmann–Rahtz synthesis, for instance, allows for the one-step formation of trisubstituted pyridines with good regioselectivity. nih.gov Similarly, the Hantzsch reaction can be adapted for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org

Recent advancements have focused on developing novel one-pot methodologies. For example, a three-component reaction involving an aldehyde, a β-ketoester, and an ammonium (B1175870) salt can yield highly substituted pyridines. conicet.gov.ar Graphene oxide has been utilized as a dual-action catalyst, functioning as both an oxidizing agent and a solid acid, to facilitate the one-pot synthesis of 2,4,6-triarylpyridines. nih.gov Another innovative approach involves the reaction of β-enamine carbonyl compounds with rongalite to produce various pyridine derivatives in good yields. mdpi.com Furthermore, cascade reactions, such as a Claisen-decarboxylation followed by an electrophilic reaction and heterocyclization, have been developed for the efficient one-pot synthesis of useful heterocycles. rsc.org The synthesis of N-arylpyrrole-3-carbaldehydes has been achieved through a sequential multi-component reaction involving a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidative aromatization in a single pot. rsc.org

Table 1: Examples of One-Pot Syntheses for Pyridine Derivatives

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Bohlmann-Rahtz | Enamine, Ethynyl Ketone, Brønsted acid | Trisubstituted Pyridine | nih.gov |

| Hantzsch-like | 3-Formylchromone, β-ketoester, Ammonium acetate | Functionalized Pyridines | conicet.gov.ar |

| Graphene Oxide Catalyzed | Aldehyde, Amine, Alkyne | 2,4,6-Triarylpyridines | nih.gov |

| Rongalite-mediated | β-enamine carbonyl compounds | Substituted Pyridines | mdpi.com |

| Cascade Reaction | Aldehyde, N-methylglycine | Pyrrole derivatives | rsc.org |

| Proline-catalyzed MCR | Succinaldehyde, in situ generated imines | N-arylpyrrole-3-carbaldehydes | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of nicotinaldehyde derivatives, where traditional methods can involve harsh conditions and toxic reagents.

A key aspect of green chemistry is the use of environmentally friendly reaction media. Solvent-free reactions, where the reactants themselves act as the solvent, minimize waste and can lead to improved reaction rates and yields. For example, the Hantzsch-like condensation to produce functionalized pyridines has been successfully carried out under solvent-free conditions at 80°C using a recyclable Wells-Dawson heteropolyacid catalyst. conicet.gov.ar Similarly, the synthesis of dihydropyrimidinone derivatives has been achieved using NiCoFe2O4 nanoparticles as a catalyst under solvent-free thermal conditions. oiccpress.com

Water is another green solvent of choice due to its abundance, non-toxicity, and non-flammability. Researchers have developed a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives in water under microwave irradiation without a catalyst, achieving high yields in short reaction times. nih.gov The synthesis of imidazole-based hybrids has also been optimized in water, which acts as an ideal solvent for generating nucleophiles in situ. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajgreenchem.com By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, increase product yields, and enhance selectivity. ajgreenchem.comchemicaljournals.comresearchgate.net This technique is particularly effective for reactions involving polar molecules and transition states. ajgreenchem.comresearchgate.net

MAOS has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, enabling a one-step process without the need to isolate intermediates. nih.govtechnologynetworks.com The synthesis of pyrano[2,3-d]pyrimidine derivatives via a one-pot, three-component condensation reaction is significantly accelerated under microwave irradiation in water, with reaction times as short as 3-6 minutes. nih.gov The efficiency of MAOS is also demonstrated in the synthesis of Oxiindole, where the reaction time is reduced to just 30 seconds. chemicaljournals.com

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable. rsc.org

In the context of nicotinaldehyde and its derivatives, biocatalytic approaches offer novel synthetic routes. For example, dioxygenase-containing microorganisms, such as the mutant soil bacterium Pseudomonas putida UV4, can metabolize substituted pyridines. nih.gov This bacterium's toluene (B28343) dioxygenase (TDO) enzyme can hydroxylate the pyridine ring. The regioselectivity of this hydroxylation is determined by the position of the substituent on the pyridine ring. For instance, 4-alkylpyridines are hydroxylated at the 3-position of the ring. nih.gov This enzymatic oxidation provides a direct method for preparing substituted pyridinols. nih.gov Further research has shown that a recombinant strain of Escherichia coli containing the cloned gene for TDO can also be used, confirming the enzyme's role in these transformations. nih.gov

Table 2: Green Chemistry Approaches in Pyridine Derivative Synthesis

| Approach | Method | Key Features | Reference |

|---|---|---|---|

| Benign Conditions | Solvent-free synthesis with Wells-Dawson heteropolyacid | Recyclable catalyst, no solvent waste | conicet.gov.ar |

| Aqueous synthesis of pyrano[2,3-d]pyrimidines | Catalyst-free, high yields, short reaction times | nih.gov | |

| MAOS | Bohlmann-Rahtz synthesis in microwave flow reactor | One-step process, rapid synthesis | nih.govtechnologynetworks.com |

| Synthesis of Oxiindole | Reaction time of 30 seconds | chemicaljournals.com | |

| Biocatalysis | Oxidation of substituted pyridines with P. putida UV4 | Regioselective hydroxylation, mild conditions | nih.gov |

Flow Chemistry Applications for Scalable and Efficient Production of Nicotinaldehyde Derivatives

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. organic-chemistry.orgresearchgate.net

Continuous flow reactor systems are increasingly being used for the synthesis of pyridine derivatives. These systems allow for the optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

A notable example is the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.net This continuous flow process is safer, greener, and more efficient than traditional batch methods, achieving yields of up to 99% with significantly shorter reaction times. The system has demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale production. organic-chemistry.orgresearchgate.net

The Bohlmann-Rahtz and Hantzsch pyridine syntheses have also been successfully adapted to continuous flow processing using either a microwave flow reactor or a conductive heating platform. nih.govtechnologynetworks.com The use of a Brønsted acid catalyst in the Bohlmann-Rahtz reaction within a flow system facilitates a single-step Michael addition and cyclodehydration, yielding the desired trisubstituted pyridine as a single regioisomer in good yield. nih.govtechnologynetworks.com

Table 3: Flow Chemistry Applications for Pyridine Derivative Synthesis

| Reaction | Reactor System | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| N-Oxidation of Pyridine Derivatives | Packed-bed microreactor | TS-1 / H₂O₂ | High yield (up to 99%), high efficiency, safer, greener, scalable | organic-chemistry.orgresearchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave flow reactor | Brønsted acid | One-step synthesis, good regioselectivity, continuous processing | nih.govtechnologynetworks.com |

| Hantzsch Dihydropyridine Synthesis | Microwave flow reactor or conductive heating platform | 3-substituted propargyl aldehydes | High yield, readily transferable to continuous flow | nih.govtechnologynetworks.com |

Chemical Reactivity and Derivatization Strategies for 2 Methoxy 4 Methylnicotinaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle, readily participating in a variety of transformations including nucleophilic additions, oxidations, and reductions.

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a range of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a variety of derivatives.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to 2-Methoxy-4-methylnicotinaldehyde, followed by an acidic workup, yields secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the organometallic reagent on the carbonyl carbon. masterorganicchemistry.com For instance, the reaction with methylmagnesium bromide would produce 1-(2-methoxy-4-methylpyridin-3-yl)ethanol.

Wittig Reaction: The Wittig reaction enables the conversion of the aldehyde to an alkene through the reaction with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglumenlearning.com This reaction is a cornerstone of alkene synthesis and allows for the introduction of a variety of substituted vinyl groups onto the pyridine (B92270) core. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. youtube.com

Knoevenagel Condensation: This condensation reaction occurs between the aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak base like piperidine. wikipedia.orgthermofisher.com The reaction involves a nucleophilic addition followed by a dehydration step to yield a new α,β-unsaturated product. wikipedia.org This method is highly effective for creating carbon-carbon double bonds with electron-withdrawing groups. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile/Reagent | Product Class |

|---|---|---|

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Wittig Ylide) | Alkene |

| Knoevenagel Condensation | CH₂(CN)₂ (Malononitrile) | α,β-Unsaturated Dinitrile |

The aldehyde functional group can be selectively oxidized to a carboxylic acid. This transformation is a fundamental step in the synthesis of many biologically active molecules and building blocks. A common and effective reagent for this purpose is potassium permanganate (B83412) (KMnO₄). researchgate.netlibretexts.org The reaction, typically carried out in basic or neutral conditions, converts the aldehyde into the corresponding carboxylate, which upon acidification yields the carboxylic acid, 2-Methoxy-4-methylnicotinic acid. libretexts.org The oxidation of aldehydes to carboxylic acids is a robust and high-yielding transformation. masterorganicchemistry.com

Table 2: Selective Oxidation of the Aldehyde Group

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic/Neutral, then H₃O⁺ | 2-Methoxy-4-methylnicotinic acid |

The aldehyde can be readily reduced to the corresponding primary alcohol, (2-methoxy-4-methylpyridin-3-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds with high efficiency to afford the primary alcohol. ugm.ac.idyoutube.com This transformation provides an alternative route to alcohol derivatives that can serve as intermediates for further functionalization.

Table 3: Controlled Reduction of the Aldehyde Group

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (2-methoxy-4-methylpyridin-3-yl)methanol |

Reactivity of the Pyridine Ring System and Substituents

The pyridine ring and its substituents also offer avenues for chemical modification, leading to the formation of fused heterocyclic systems and other valuable derivatives.

The Friedländer annulation is a powerful method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. wikipedia.orgorganic-chemistry.org The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net In the context of this compound, a preliminary transformation of the 2-methoxy group to a 2-amino group is required to generate the necessary precursor, 2-amino-4-methylnicotinaldehyde. This amino-aldehyde can then undergo a base- or acid-catalyzed condensation and cyclization with a carbonyl compound, such as a ketone, to form a 7-methyl-1,8-naphthyridine derivative. nih.gov This strategy highlights how modifications of the substituents can unlock pathways to complex fused ring systems.

The 2-methoxy group on the pyridine ring is not merely a passive substituent; it can be chemically altered, most notably through demethylation to reveal a pyridone scaffold. Reagents such as L-selectride have been shown to be effective for the chemoselective demethylation of methoxypyridines. elsevierpure.com This reaction proceeds by nucleophilic cleavage of the methyl group. wikipedia.org The resulting 2-pyridone tautomer, 4-methyl-3-nicotinaldehyde-2(1H)-one, opens up further synthetic possibilities due to the presence of the reactive N-H group and the altered electronic properties of the ring.

Table 4: Modification of the Methoxy (B1213986) Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Demethylation | L-selectride | 4-methyl-3-nicotinaldehyde-2(1H)-one |

Functionalization of the Methyl Group

The methyl group at the 4-position of the pyridine ring in this compound exhibits a degree of acidity, a characteristic feature of methyl groups located at the α- or γ-positions of a pyridine ring. This acidity is attributed to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which can stabilize a negative charge on the adjacent carbon atom through resonance. This property allows the methyl group to participate in various condensation reactions.

Condensation Reactions:

The acidic protons of the 4-methyl group can be abstracted by a base to generate a carbanion. This nucleophilic species can then react with electrophiles, most notably aldehydes, in a condensation reaction. For instance, in a reaction analogous to the behavior of other 4-methylpyridines, the methyl group of this compound could potentially undergo a condensation reaction with an aldehyde like benzaldehyde. vaia.com This type of reaction typically proceeds through an adduct which is then stabilized by the elimination of a water molecule to form a styryl-type derivative. vaia.com

The reactivity of the methyl group is influenced by the electronic properties of the other substituents on the pyridine ring. The methoxy group at the 2-position is an electron-donating group, which might slightly decrease the acidity of the 4-methyl group compared to an unsubstituted pyridine. However, the inherent reactivity of methyl groups at the 4-position of pyridines generally allows for such condensation reactions to occur under appropriate basic conditions. vaia.com

| Reactant | Reagent | Product Type | Reaction Type |

| This compound | Benzaldehyde (example) | 2-Methoxy-4-(2-phenylethenyl)nicotinaldehyde | Condensation |

| 4-Methylpyridine (analog) | Benzaldehyde | 4-Styrylpyridine | Condensation |

Formation of Azlactones and Other Cyclized Products

The aldehyde functional group of this compound is a key site for the construction of various heterocyclic systems, including azlactones (also known as oxazolones).

Erlenmeyer-Plöchl Azlactone Synthesis:

The most common method for synthesizing azlactones is the Erlenmeyer-Plöchl reaction. wikipedia.org This reaction involves the condensation of an aldehyde with an N-acylglycine, such as hippuric acid (N-benzoylglycine), in the presence of a dehydrating agent, typically acetic anhydride, and a base, commonly sodium acetate. wikipedia.orgmodernscientificpress.com

While specific examples utilizing this compound are not prevalent in the reviewed literature, the reaction is broadly applicable to a wide range of aromatic, heteroaromatic, and even aliphatic aldehydes. modernscientificpress.comucd.ienih.gov Therefore, it is highly probable that this compound can serve as the aldehydic component in this synthesis to yield the corresponding azlactone, specifically (Z)-4-((2-methoxy-4-methylpyridin-3-yl)methylene)-2-phenyloxazol-5(4H)-one.

The general mechanism involves the initial formation of a 2-phenyloxazol-5(4H)-one from hippuric acid and acetic anhydride. This intermediate possesses acidic protons at the 4-position, which allow it to undergo a Perkin condensation with the aldehyde. modernscientificpress.com The reaction is often stereoselective, predominantly forming the (Z)-isomer.

Various modifications to the classical Erlenmeyer-Plöchl synthesis have been developed to improve yields and simplify procedures. These include the use of different catalysts such as alumina, ytterbium(III) triflate, and ionic liquids, as well as the application of microwave irradiation or mechanochemical methods. ucd.ienih.govresearchgate.net These alternative conditions have been shown to be effective for a range of aldehydes and could likely be applied to the synthesis of azlactones from this compound.

Other Cyclization Reactions:

The aldehyde group can also participate in other cyclization reactions to form different heterocyclic structures. For example, derivatives of the nicotinic acid corresponding to the oxidation of the aldehyde could potentially undergo cyclization. While specific examples starting from this compound are not detailed, related structures like 2-chloronicotinic acid can be cyclized to form various pyridine-fused systems. researchgate.net Reductive cyclization of related nitrochalcones, which can be formed from aldehydes, is a known route to 4-quinolones. mdpi.com These examples highlight the potential for the aldehyde functionality in this compound to be a precursor for a variety of more complex, cyclized molecules.

| Aldehyde | Reagent(s) | Product |

| Benzaldehyde (example) | Hippuric acid, Acetic anhydride, Sodium acetate | (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one |

| Heteroaromatic aldehydes (general) | Hippuric acid, Acetic anhydride, Sodium acetate | Corresponding (Z)-4-heteroarylidene-2-phenyloxazol-5(4H)-ones |

| This compound (postulated) | Hippuric acid, Acetic anhydride, Sodium acetate | (Z)-4-((2-methoxy-4-methylpyridin-3-yl)methylene)-2-phenyloxazol-5(4H)-one |

Mechanistic and Kinetic Investigations in the Chemical Transformations of 2 Methoxy 4 Methylnicotinaldehyde

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactivity of 2-methoxy-4-methylnicotinaldehyde is dictated by its functional groups: the aldehyde, the methoxy-substituted pyridine (B92270) ring, and the methyl group. These features allow for a variety of reaction pathways, including those involving radical species and enzymatic interactions.

Free radical reactions are fundamental in organic chemistry and can be initiated by light, heat, or radical initiators. youtube.comyoutube.comyoutube.com For a molecule like this compound, radical reactions could be initiated at several sites. The general mechanism of a radical substitution reaction proceeds through three key stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This stage involves the formation of free radicals. For instance, in the presence of a radical initiator, a radical could be generated.

Propagation: A radical then reacts with the substrate to form a new radical, which continues the chain reaction. In the case of this compound, a radical could abstract a hydrogen atom from the methyl group or the aldehyde group. The pyridine ring itself can also participate in radical additions. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. youtube.com

While no specific studies on the radical reactions of this compound were found, the table below outlines a hypothetical radical bromination at the methyl group, a common radical reaction for toluene (B28343) and its derivatives.

| Step | Reaction | Description |

| Initiation | Br₂ → 2 Br• | Homolytic cleavage of a bromine molecule to form two bromine radicals, typically induced by UV light. |

| Propagation 1 | C₈H₉NO₂ + Br• → •C₈H₈NO₂ + HBr | A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a stabilized benzylic-type radical. |

| Propagation 2 | •C₈H₈NO₂ + Br₂ → BrC₈H₈NO₂ + Br• | The newly formed radical reacts with another molecule of bromine to yield the brominated product and a new bromine radical, which can continue the chain reaction. |

| Termination | Br• + Br• → Br₂ | Two bromine radicals combine. |

| Termination | •C₈H₈NO₂ + Br• → BrC₈H₈NO₂ | A bromine radical combines with a nicotinaldehyde radical. |

| Termination | 2 •C₈H₈NO₂ → (C₈H₈NO₂)₂ | Two nicotinaldehyde radicals combine. |

Table 1: Hypothetical Radical Bromination of this compound. This table is based on general principles of radical halogenation.

Aldehydes are known to form covalent adducts with biological nucleophiles, particularly within the active sites of enzymes. Aldehyde dehydrogenases (ALDHs), for example, are a superfamily of enzymes that metabolize a wide variety of aldehydes. nih.govnih.gov The catalytic mechanism of many ALDHs involves the formation of a covalent adduct between the aldehyde substrate and a nucleophilic cysteine residue in the enzyme's active site. nih.govnih.gov

The general mechanism proceeds as follows:

Nucleophilic Attack: The thiol group of a cysteine residue attacks the carbonyl carbon of the aldehyde, forming a tetrahedral thiohemiacetal intermediate. nih.gov

Hydride Transfer: A hydride ion is transferred from the thiohemiacetal to the cofactor NAD(P)⁺, resulting in the formation of a thioester intermediate and the reduced cofactor NAD(P)H. nih.gov

Hydrolysis: The thioester intermediate is then hydrolyzed by an activated water molecule, releasing the corresponding carboxylic acid and regenerating the free enzyme. nih.gov

Given its aldehyde functionality, it is highly probable that this compound would serve as a substrate for ALDHs and form a similar covalent thiohemiacetal intermediate.

| Enzyme Class | Nucleophile | Intermediate Adduct | Potential Product |

| Aldehyde Dehydrogenase (ALDH) | Cysteine | Thiohemiacetal | 2-Methoxy-4-methylnicotinic acid |

Table 2: Hypothetical Enzymatic Transformation of this compound. This table is based on the known mechanisms of aldehyde dehydrogenases.

Kinetic Analysis of Reaction Steps and Rate-Determining Processes

In the context of nucleophilic aromatic substitution (SNAr) on the pyridine ring of a molecule like this compound, kinetic analyses of related systems, such as the reactions of substituted pyridines with secondary amines, have shown that the reaction often proceeds through a two-step mechanism. researchgate.net The first step, the nucleophilic addition to form a Meisenheimer-like intermediate, is typically the rate-determining step. researchgate.net

The reactivity of the pyridine ring is influenced by the electronic properties of its substituents. The methoxy (B1213986) group at the 2-position is an electron-donating group, which would generally be expected to decrease the electrophilicity of the pyridine ring and thus slow down the rate of nucleophilic attack. Conversely, the aldehyde group, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

A hypothetical kinetic study of the reaction of this compound with a nucleophile would likely reveal that the rate of reaction is dependent on the concentrations of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step.

| Parameter | Significance | Anticipated Finding for this compound |

| Rate Law | Describes the relationship between reactant concentrations and reaction rate. | Rate = k[C₈H₉NO₂][Nucleophile] |

| Rate-Determining Step | The slowest step in the reaction mechanism. | Nucleophilic addition to the pyridine ring. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Would be influenced by the electronic nature of the substituents and the strength of the nucleophile. |

Table 3: Hypothetical Kinetic Parameters for a Nucleophilic Aromatic Substitution on this compound. This table is based on general principles of SNAr reactions.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing invaluable mechanistic insights. researchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the position of that atom in the products can be determined, often using mass spectrometry or NMR spectroscopy.

For this compound, several isotopic labeling experiments could be designed to elucidate its reaction mechanisms:

Deuterium Labeling of the Aldehyde Group: Replacing the aldehydic hydrogen with deuterium (forming this compound-d₁) would be instrumental in studying reactions involving this group. For instance, in an enzymatic oxidation by ALDH, tracking the deuterium would confirm whether the hydride transfer to NAD(P)⁺ originates from the aldehyde group.

¹³C Labeling of the Carbonyl Carbon: Using ¹³C at the carbonyl carbon would allow for the tracking of this carbon atom in various reactions, such as in the formation of covalent adducts or in decarbonylation reactions.

¹⁸O Labeling of the Carbonyl Oxygen: This would be useful for studying hydration and hydrolysis reactions, to determine the origin of the oxygen atom in the carboxylic acid product of an oxidation reaction.

| Isotopically Labeled Atom | Potential Mechanistic Question to Address | Analytical Technique |

| Aldehydic Deuterium (²H) | Fate of the aldehydic proton in redox reactions. | Mass Spectrometry, NMR Spectroscopy |

| Carbonyl Carbon (¹³C) | Pathway of the carbonyl carbon in rearrangements or enzymatic catalysis. | ¹³C NMR Spectroscopy |

| Methoxy Carbon (¹³C) | Stability and involvement of the methoxy group during reactions. | ¹³C NMR Spectroscopy, Mass Spectrometry |

Table 4: Potential Isotopic Labeling Studies for this compound. This table outlines hypothetical experiments based on established isotopic labeling methodologies.

Computational Chemistry and Theoretical Characterization of 2 Methoxy 4 Methylnicotinaldehyde and Its Reactive Intermediates

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for analyzing the electronic structure of molecules like 2-methoxy-4-methylnicotinaldehyde. bohrium.commdpi.com By employing functionals such as B3LYP and B3PW91 with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to optimize the molecular geometry and calculate a wide range of electronic properties. bohrium.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior.

A comprehensive DFT analysis would typically involve geometric optimization to find the lowest energy structure of the molecule. For similar aromatic aldehydes, studies have shown that the heavy-atom skeletons are often planar. uc.pt The optimized geometry provides the foundation for all subsequent calculations, including frontier molecular orbitals, molecular electrostatic potential (MEP), and spectroscopic parameters. bohrium.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds, the distribution of these orbitals provides insight into the reactive sites for electrophilic and nucleophilic attack. bohrium.com In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the aldehyde group and the pyridine ring, which can act as electron-accepting regions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic aldehydes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. bohrium.comnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. bohrium.com By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde and the C-O stretching of the methoxy group can be precisely identified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly employed to calculate the isotropic chemical shifts of ¹H and ¹³C nuclei. bohrium.com These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the pyridine ring, the methyl group, and the methoxy group. bohrium.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value | Experimental Value |

| IR (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |

| ¹H NMR (CHO proton) | 9.8 ppm | 9.9 ppm |

| ¹³C NMR (C=O carbon) | 192.0 ppm | 191.5 ppm |

Note: These are example values to illustrate the expected correlation between theoretical and experimental data.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling techniques can be used to simulate the reaction pathways of this compound. This involves identifying the transition states and calculating the activation energies for various potential reactions, such as oxidation of the aldehyde group or nucleophilic substitution on the pyridine ring. Understanding these pathways is critical for predicting the chemical behavior of the compound and for designing synthetic routes. nih.gov For instance, simulations could explore the mechanism of its synthesis, providing insights into the energetics of each step.

Conformational Analysis and Energetic Stability Studies

The presence of the methoxy group in this compound introduces rotational flexibility, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around single bonds, such as the C-O bond of the methoxy group. uc.pt

By performing a potential energy surface scan, where the dihedral angle of the methoxy group relative to the pyridine ring is systematically varied, the global and local energy minima can be located. These calculations reveal the most probable shapes of the molecule and their relative stabilities. The energetic stability of the molecule is a key determinant of its physical properties and its behavior in different chemical environments. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 Methylnicotinaldehyde and Its Complex Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Elucidation

For a compound like 2-Methoxy-4-methylnicotinaldehyde, obtaining a suitable single crystal is the first critical step. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

While specific crystal structure data for this compound is not widely published, studies on analogous compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile and 2-methoxy-4-nitroaniline (B147289), provide valuable insights into the expected structural features. nih.govresearchgate.net For instance, analysis of 2-methoxy-4,6-diphenylnicotinonitrile revealed an orthorhombic crystal system, highlighting key intermolecular interactions like π–π stacking and C-H···N/O contacts that stabilize the crystal packing. nih.gov Similarly, studies on 2-methoxy-4-nitroaniline have shown it to crystallize in a monoclinic system. researchgate.netresearchgate.net

An SC-XRD analysis of this compound would be expected to confirm the planarity of the pyridine (B92270) ring and determine the relative orientation of the methoxy (B1213986), methyl, and aldehyde substituents. The data would also reveal the supramolecular assembly in the solid state, identifying any hydrogen bonding or other non-covalent interactions that dictate the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) (Based on typical values for similar organic molecules)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (relative number of protons). The chemical shifts (δ) are indicative of the electronic environment of each proton.

¹³C NMR spectroscopy complements the ¹H data by showing the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and the nature of its attached atoms.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H (CHO) | 9.9 - 10.5 | Singlet (s) | 1H |

| Pyridine H (H-6) | 8.1 - 8.3 | Doublet (d) | 1H |

| Pyridine H (H-5) | 6.8 - 7.0 | Doublet (d) | 1H |

| Methoxy H's (OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C (CHO) | 190 - 193 |

| Pyridine C (C-2, attached to OCH₃) | 162 - 165 |

| Pyridine C (C-6) | 150 - 153 |

| Pyridine C (C-4, attached to CH₃) | 145 - 148 |

| Pyridine C (C-3, attached to CHO) | 118 - 121 |

| Pyridine C (C-5) | 115 - 118 |

| Methoxy C (OCH₃) | 53 - 56 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a precise molecular formula. The molecular formula for this compound is C₈H₉NO₂. nih.govsigmaaldrich.com

The expected monoisotopic mass can be calculated with high precision. Upon ionization, typically using a soft technique like Electrospray Ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ in the positive ion mode.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would include the loss of the aldehyde group (CHO), the methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₈H₉NO₂ | 151.06333 |

| [M+H]⁺ | C₈H₁₀NO₂ | 152.07061 |

| [M-H]⁻ | C₈H₈NO₂ | 150.05605 |

| [M-CHO]⁺ | C₇H₈NO | 122.06004 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes, provided there is a change in the dipole moment during the vibration.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where inelastic scattering reveals vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov

For this compound, IR and Raman spectra would provide clear signatures for the key functional groups. Detailed assignments can be made by comparing the experimental spectra with those of related compounds like 2-methoxybenzaldehyde (B41997) and through computational calculations. nih.govresearchgate.net

Table 5: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 | Medium / Strong |

| C-H Stretch (Aliphatic) | CH₃, OCH₃ | 2850 - 3000 | Strong / Strong |

| C=O Stretch | Aldehyde | 1690 - 1715 | Very Strong / Medium |

| C=C / C=N Stretch | Pyridine Ring | 1550 - 1620 | Strong / Strong |

| C-H Bend (Aliphatic) | CH₃, OCH₃ | 1380 - 1470 | Medium / Medium |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1240 - 1280 | Strong / Medium |

Investigation of Advanced Optical Properties (e.g., Linear and Non-linear Optical Studies)

The study of a molecule's interaction with light is crucial for applications in optoelectronics and photonics. Molecules with extended π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties.

This compound possesses a pyridine ring (a π-deficient system) substituted with a methoxy group (electron-donating) and an aldehyde group (electron-withdrawing), creating a "push-pull" electronic structure. This intramolecular charge transfer character is a key prerequisite for second- and third-order NLO activity.

Linear Optical Properties: These are studied using UV-Visible spectroscopy, which reveals the electronic absorption bands of the molecule. The absorption maximum (λ_max_) corresponds to electronic transitions, typically π→π* and n→π* transitions for this compound.

Non-linear Optical (NLO) Properties: Techniques like the Z-scan method can be used to measure the third-order NLO susceptibility, including non-linear absorption and refraction. researchgate.net Compounds with high NLO response are of interest for applications such as optical limiting and all-optical switching. Studies on similar structures, like 2-methoxy-4-nitroaniline, have demonstrated significant NLO properties, suggesting that this compound could also be an optically active material. researchgate.net

Table 6: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-methoxy-4,6-diphenylnicotinonitrile |

| 2-methoxy-4-nitroaniline |

| 2-methoxybenzaldehyde |

| 4-methoxybenzaldehyde |

2 Methoxy 4 Methylnicotinaldehyde As a Strategic Building Block in Heterocyclic and Complex Organic Synthesis

Role as a Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds

The inherent structure of 2-Methoxy-4-methylnicotinaldehyde makes it a prime candidate for the synthesis of various fused and substituted nitrogen-containing heterocyclic systems. The aldehyde functionality can readily participate in condensation reactions with a variety of dinucleophiles to form new heterocyclic rings. For instance, reaction with amidines, guanidines, or ureas could foreseeably lead to the formation of pyridopyrimidine cores, which are prevalent in medicinal chemistry.

Similarly, condensation with active methylene (B1212753) compounds, followed by cyclization, could provide access to quinoline and isoquinoline derivatives. The methoxy (B1213986) and methyl groups on the pyridine (B92270) ring can influence the regioselectivity of these cyclization reactions and can be further modified in subsequent synthetic steps.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic Scaffold | Potential Synthetic Strategy | Key Reactants with this compound |

| Pyridopyrimidines | Condensation and cyclization | Amidines, Guanidines, Ureas |

| Quinolines | Condensation with active methylene compounds followed by cyclization | Ketones, Esters, Nitriles with α-hydrogens |

| Naphthyridines | Multi-step synthesis involving annulation reactions | Various bifunctional building blocks |

| Pyrido-oxazines/thiazines | Cyclocondensation reactions | Aminoalcohols, Aminothiols |

Application in the Construction of Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound can serve as a key building block in the assembly of more intricate molecular structures, including natural products and their analogues. The aldehyde group can be transformed into a variety of other functional groups, such as alcohols, amines, carboxylic acids, or alkenes, providing multiple avenues for further elaboration.

For example, its use in multi-component reactions, such as the Mannich or Hantzsch reactions, could enable the rapid construction of complex polycyclic systems. Furthermore, the aldehyde can be a handle for the introduction of chiral centers, which is crucial in the asymmetric synthesis of biologically active molecules. While direct examples involving this compound are not readily found, the synthesis of various complex alkaloids and other natural products often relies on functionalized pyridine building blocks.

Table 2: Potential Applications in Complex Molecule Synthesis

| Class of Complex Molecule | Potential Synthetic Application of this compound |

| Alkaloids | As a precursor to key pyridine-containing fragments. |

| Macrocycles | Incorporation of the substituted pyridine ring into a macrocyclic framework. |

| Polycyclic Aromatic Compounds | As a starting material for building fused aromatic systems containing nitrogen. |

Design and Synthesis of Functional Materials Incorporating the Nicotinaldehyde Core

The unique electronic and structural properties of the substituted pyridine ring in this compound make it an attractive component for the design of novel functional materials. The pyridine core can act as a ligand for metal complexes, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Furthermore, the conjugation within the pyridine ring, which can be extended through reactions at the aldehyde group, suggests potential for applications in organic electronics. Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials. The methoxy group can act as an electron-donating group, which can be used to tune the photophysical properties of the resulting materials.

Table 3: Potential Functional Materials Derived from this compound

| Type of Functional Material | Potential Role of the Nicotinaldehyde Core | Potential Applications |

| Coordination Polymers/MOFs | As a multitopic ligand for metal ions. | Catalysis, Gas Storage, Sensing |

| Organic Light-Emitting Diodes (OLEDs) | As a component of emissive or charge-transporting layers. | Displays, Solid-state lighting |

| Fluorescent Sensors | As a fluorophore that responds to specific analytes. | Environmental monitoring, Bioimaging |

| Polymers | As a monomer unit in polymerization reactions. | Specialty plastics, Conductive polymers |

Future Directions and Emerging Research Avenues in 2 Methoxy 4 Methylnicotinaldehyde Chemistry

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of substituted pyridines, including 2-methoxy-4-methylnicotinaldehyde, is a cornerstone of heterocyclic chemistry. researchgate.net Future research will undoubtedly focus on creating more efficient and selective methods for its preparation and for the synthesis of its derivatives.

A key area of development will be the refinement of existing synthetic routes to be more atom-economical and environmentally benign. This includes the exploration of catalytic systems that can operate under milder conditions and with lower catalyst loadings. nih.gov For instance, the use of earth-abundant metal catalysts or even metal-free catalytic systems is a growing trend in organic synthesis and could be applied to the synthesis of this compound. nih.govacs.org

Furthermore, the development of methods for the late-stage functionalization of the pyridine (B92270) ring would be highly valuable. This would allow for the direct introduction of various functional groups onto the this compound core, providing rapid access to a diverse range of analogues for screening in drug discovery and materials science. rsc.org Research into C-H activation strategies on the pyridine ring, for example, could lead to novel and previously inaccessible derivatives.

The table below outlines potential areas of improvement for the synthesis of this compound and its derivatives.

| Current Approach | Future Direction | Potential Advantages |

| Multi-step classical syntheses | One-pot or tandem reactions | Reduced waste, time, and cost |

| Stoichiometric reagents | Catalytic methods (metal-based or organocatalytic) | Increased efficiency, lower environmental impact |

| Limited derivatization options | Late-stage functionalization (e.g., C-H activation) | Rapid access to diverse chemical space |

Exploration of Unprecedented Reactivity Patterns and Cascade Transformations

The aldehyde and methoxy (B1213986) groups, along with the methyl-substituted pyridine ring, offer a rich playground for exploring novel reactivity patterns. Future research will likely delve into uncovering new transformations that exploit the unique electronic and steric properties of this compound.

The reactivity of the pyridine nitrogen atom, often a site for quaternization or oxidation, could also be harnessed in novel ways. youtube.com For instance, the formation of pyridinium (B92312) ylides from this compound could open up new possibilities for cycloaddition reactions, leading to the formation of complex polycyclic structures.

The potential for this compound to participate in multicomponent reactions is another area ripe for exploration. These reactions, where three or more starting materials come together in a single step to form a complex product, are a powerful tool in diversity-oriented synthesis. tjnpr.org

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. illinois.eduarxiv.orgjetir.org In the context of this compound, these computational tools can be employed in several ways to accelerate research and discovery.

AI algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new transformations involving this compound. jetir.org This predictive power can help chemists to identify the most promising reaction conditions without the need for extensive and time-consuming experimental screening. illinois.edu Furthermore, ML models can be used to optimize reaction parameters, such as temperature, solvent, and catalyst, to maximize yield and selectivity. acs.org

Generative models, a type of AI, can even be used to design novel derivatives of this compound with desired properties. acs.org By inputting specific structural or electronic parameters, these models can propose new molecules that are likely to exhibit a particular biological activity or material property. This in-silico design process can significantly streamline the discovery of new functional molecules. mdpi.com

The table below summarizes the potential applications of AI and ML in the study of this compound.

| Application | Description | Potential Impact |

| Reaction Prediction | Predicting the products and yields of unknown reactions. jetir.org | Reduced experimental effort and faster discovery of new transformations. |

| Condition Optimization | Identifying the optimal reaction parameters for a given transformation. | Increased reaction efficiency and sustainability. |

| de novo Design | Generating novel molecular structures with desired properties. acs.org | Accelerated discovery of new drug candidates and materials. |

| Retrosynthetic Analysis | Proposing synthetic routes to target molecules based on this compound. | Facilitating the synthesis of complex molecules. |

Implementation of In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. In-situ monitoring techniques, which allow for the real-time analysis of a reacting mixture, are powerful tools for gaining mechanistic insights. nih.govyoutube.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to track the concentrations of reactants, products, and intermediates over the course of a reaction. youtube.com This data can provide valuable information about reaction kinetics, the identity of transient intermediates, and the presence of any side reactions.

For example, in-situ FTIR could be used to monitor the consumption of the aldehyde group in this compound during a reaction, while in-situ NMR could provide detailed structural information about any intermediates that are formed. youtube.com The use of these techniques can help to elucidate complex reaction mechanisms and guide the development of more efficient and selective transformations.

The ability to detect and characterize fleeting intermediates is particularly important for understanding cascade reactions and other complex transformations. mdpi.com This knowledge can be used to optimize reaction conditions to favor the desired reaction pathway and minimize the formation of unwanted byproducts.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Methoxy-4-methylnicotinaldehyde, and how can contradictions in spectral data be resolved?

- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the aldehyde group (C=O stretch at ~1700 cm) and methoxy/methyl substituents. For resolving discrepancies (e.g., unexpected splitting in NMR), compare experimental data with computational predictions (DFT-based simulations) and cross-validate using high-resolution mass spectrometry (HRMS) .

- Advanced Tip : If crystallinity permits, single-crystal X-ray diffraction (SXRD) with SHELXL refinement can unambiguously resolve structural ambiguities .

Q. How can researchers safely handle this compound in the laboratory?

- Methodology : Follow GHS guidelines for aldehydes: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Store in airtight containers away from oxidizers and reducing agents. For spills, neutralize with sodium bisulfite and dispose via hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Route 1 : Methoxylation of 4-methylnicotinaldehyde using methyl iodide and a base (e.g., KCO) in DMF under reflux.

- Route 2 : Direct formylation of 2-methoxy-4-methylpyridine via Vilsmeier-Haack reaction (POCl/DMF).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Lewis acids like ZnCl) to identify optimal yield conditions.

- Analytical Monitoring : Use in-situ FTIR or HPLC to track aldehyde formation and detect intermediates (e.g., Schiff bases).

- Case Study : A 2023 study on similar nicotinaldehydes found that anhydrous conditions reduced hydrolysis byproducts by 40% .

Q. What strategies are effective for resolving contradictions between computational and experimental data (e.g., dipole moments, reactivity indices)?

- Methodology :

- Benchmarking : Compare multiple computational methods (e.g., DFT vs. MP2) against experimental results.

- Solvent Effects : Incorporate solvent models (e.g., PCM) in simulations to align with experimental conditions.

- Example : Discrepancies in dipole moments of methoxy-substituted aldehydes were resolved by accounting for conformational flexibility in simulations .

Q. How can this compound be utilized as a building block in multicomponent reactions (MCRs)?

- Methodology :

- Ugi Reaction : React with amines, isocyanides, and carboxylic acids to generate α-acyloxy carboxamides.

- Knoevenagel Condensation : Couple with active methylene compounds (e.g., malononitrile) to form conjugated systems.

- Challenges : Steric hindrance from the 4-methyl group may require elevated temperatures or microwave-assisted synthesis .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodology :

- Crystallization Screens : Test solvent mixtures (e.g., DCM/heptane) and slow evaporation techniques.

- Cryocooling : For SXRD, use liquid N to stabilize crystals if they are hygroscopic.

- Software : SHELXD for phase problem resolution in cases of weak diffraction .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodology :

- Statistical Analysis : Apply ANOVA to identify critical variables (e.g., reagent purity, humidity).

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. What methodologies validate the stability of this compound under long-term storage?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.